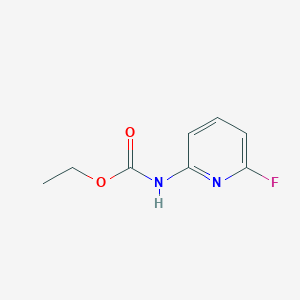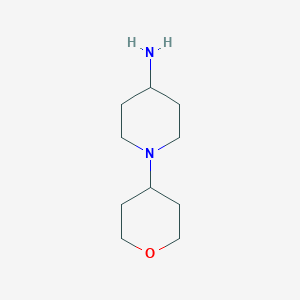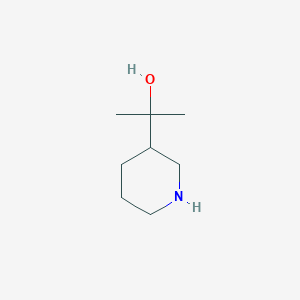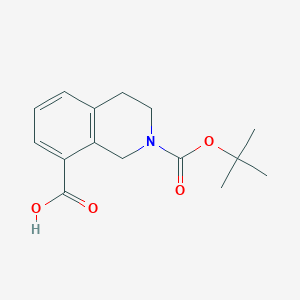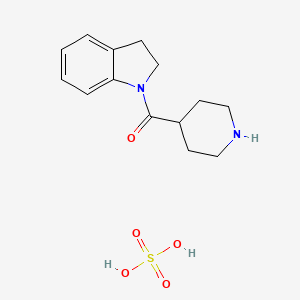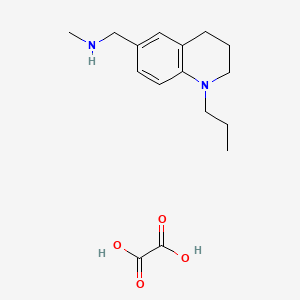
Methyl-(1-propyl-1,2,3,4-tetrahydro-quinolin-6-YL-methyl)-amine oxalate
説明
Methyl-(1-propyl-1,2,3,4-tetrahydro-quinolin-6-YL-methyl)-amine oxalate is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Sensing and Living Cell Imaging
Quinoline derivatives, such as those synthesized by Hazra et al. (2018), have been explored for their fluorescence sensing properties. Their work demonstrated the ability of certain quinoline-based isomers to act as dual fluorescence chemosensors for Al3+ and Zn2+ ions, showing significant enhancements in emission intensity upon binding. These compounds also exhibited distinct color changes observable by the naked eye and were successfully used in living cell imaging studies, highlighting their potential in biochemical sensing and imaging applications (Hazra et al., 2018).
Green Chemistry and Sustainable Synthesis
Research by Poomathi et al. (2015) focused on the green and efficient synthesis of quinoline derivatives, emphasizing the importance of sustainable chemical practices. Their work provided a regioselective synthesis method for novel quinoline scaffolds using environmentally benign catalysts, highlighting the role of quinoline derivatives in advancing green chemistry initiatives (Poomathi et al., 2015).
Medicinal Chemistry and Drug Design
Quinoline derivatives have been extensively investigated for their medicinal properties. For instance, Saeed et al. (2014) explored the synthesis and characterization of quinoline-based compounds for potential therapeutic applications. Their study underscores the significance of quinoline derivatives in drug discovery and development, particularly in designing compounds with desired biological activities (Saeed et al., 2014).
Catalysis and Chemical Transformations
The catalytic applications of quinoline derivatives have also been explored, as demonstrated by He et al. (2017), who reported on the N-methylation of quinolines using CO2 and H2 catalyzed by Ru-triphos complexes. This research highlights the utility of quinoline derivatives in facilitating environmentally friendly catalytic processes for the synthesis of valuable chemical products (He et al., 2017).
Corrosion Inhibition
Quinoline derivatives have been identified as effective corrosion inhibitors, offering protection to metals and alloys in aggressive environments. El faydy et al. (2021) investigated the corrosion inhibitory efficacy of bis-quinolin-8-ols on steel, demonstrating their high efficiency and providing insights into their mechanism of action. This application is particularly relevant in materials science and engineering, where preventing corrosion is of paramount importance (El faydy et al., 2021).
特性
IUPAC Name |
N-methyl-1-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.C2H2O4/c1-3-8-16-9-4-5-13-10-12(11-15-2)6-7-14(13)16;3-1(4)2(5)6/h6-7,10,15H,3-5,8-9,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYLHUCLMMQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-91-0 | |
| Record name | 6-Quinolinemethanamine, 1,2,3,4-tetrahydro-N-methyl-1-propyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


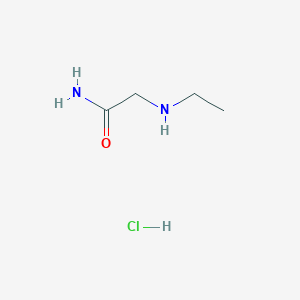
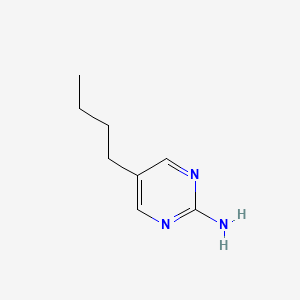
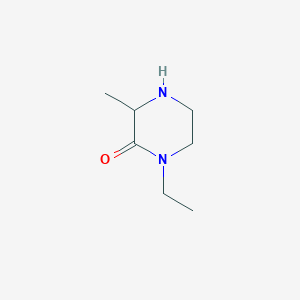

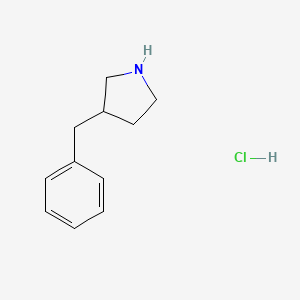

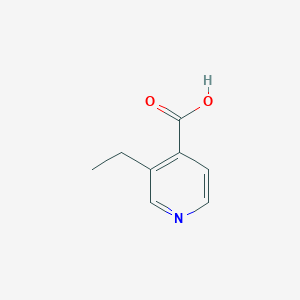
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
